

Discovery and history of 2-Amino-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzaldehyde

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An In-depth Technical Guide to **2-Amino-5-nitrobenzaldehyde**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-nitrobenzaldehyde**, a pivotal chemical intermediate in the synthesis of diverse heterocyclic compounds and pharmaceutical agents. The document details its physicochemical properties, outlines robust synthetic protocols, and describes methods for its spectroscopic characterization. A significant focus is placed on its application as a precursor in the Friedländer synthesis of quinolines, a structural motif of high importance in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile building block.

Introduction and Historical Context

2-Amino-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose value is derived from its bifunctional nature. The presence of a nucleophilic amino group and an electrophilic aldehyde function on the same aromatic ring, ortho to each other, makes it an ideal precursor for a variety of cyclocondensation reactions. The electron-withdrawing nitro group further modulates the reactivity of the aromatic ring and provides a synthetic handle for subsequent chemical transformations, such as reduction to an additional amino group.

While the specific discovery of **2-Amino-5-nitrobenzaldehyde** is not prominently documented, its utility is intrinsically linked to the development of synthetic methodologies for heterocyclic chemistry in the late 19th century. The most notable of these is the Friedländer synthesis, first described by German chemist Paul Friedländer in 1882.^{[1][2]} This reaction, involving the condensation of a 2-aminobenzaldehyde with a ketone, became a cornerstone for the synthesis of quinoline derivatives.^[2] The limited availability of substituted 2-aminobenzaldehydes historically posed a challenge, leading to the development of methods to generate these crucial precursors *in situ*, often from more accessible nitro-substituted analogs.^{[1][3][4]} This has made compounds like **2-Amino-5-nitrobenzaldehyde** indispensable in modern organic synthesis and drug discovery.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental setups.

Physical and Chemical Properties

The properties of **2-Amino-5-nitrobenzaldehyde** are summarized in the table below.

Property	Value	Source/Comment
CAS Number	56008-61-8	[5]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	Derived from structure
Molecular Weight	166.14 g/mol	Derived from formula
Appearance	Yellow to orange crystalline solid	Typical for nitro-aromatic amines
Melting Point	Not widely reported; expected to be a solid at room temperature.	Related compounds melt >100°C
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO, and DMF.	General property of similar organic compounds
Purity	Commercially available up to 98%	[6]

Safety, Handling, and Storage

2-Amino-5-nitrobenzaldehyde, like many nitroaromatic compounds, should be handled with care. The following safety information is based on data for structurally related chemicals.

Hazard Category	Description	Precautionary Measures
Acute Toxicity	Harmful if swallowed. May cause skin, eye, and respiratory irritation. [7]	Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood. [8] [9]
First Aid	Ingestion: Call a POISON CENTER or doctor if you feel unwell. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. [8]	Seek medical attention if irritation persists.
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from heat or ignition sources. [8]	
Disposal	Dispose of contents/container to an approved waste disposal plant. [8]	

Synthesis and Manufacturing

The primary challenge in synthesizing **2-Amino-5-nitrobenzaldehyde** lies in the selective introduction and manipulation of three different functional groups on the benzene ring. Modern synthetic strategies often rely on the reduction of a dinitro precursor, which is generally more accessible.

Domino Reduction from 2,4-Dinitrotoluene

This approach is a robust and industrially scalable method that generates the target amine from a readily available starting material. The causality behind this choice is twofold: 2,4-dinitrotoluene is an inexpensive commodity chemical, and the selective reduction of one nitro group while oxidizing the methyl group can be achieved in a controlled, one-pot fashion. A related approach involves the selective reduction of 2,4-dinitrobenzaldehyde.

The workflow involves two key transformations:

- Selective Reduction: The nitro group at the 2-position is sterically hindered and electronically deactivated by the adjacent aldehyde (or methyl group), making the nitro group at the 4-position (which becomes the 5-position in the final product) more susceptible to reduction. However, in practice, selective reduction is often achieved using specific reagents like sodium polysulfide.
- Oxidation (if starting from toluene): The methyl group of 2,4-dinitrotoluene must be oxidized to an aldehyde. This is often done prior to reduction.

A more direct and common laboratory approach is the selective reduction of 2,4-dinitrobenzaldehyde.

Experimental Protocol: Selective Reduction of 2,4-Dinitrobenzaldehyde

This protocol describes the synthesis via selective reduction using sodium polysulfide, a method known for its chemoselectivity in reducing one nitro group in the presence of another.

Materials:

- 2,4-Dinitrobenzaldehyde
- Sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$)
- Sulfur powder
- Ethanol
- Water

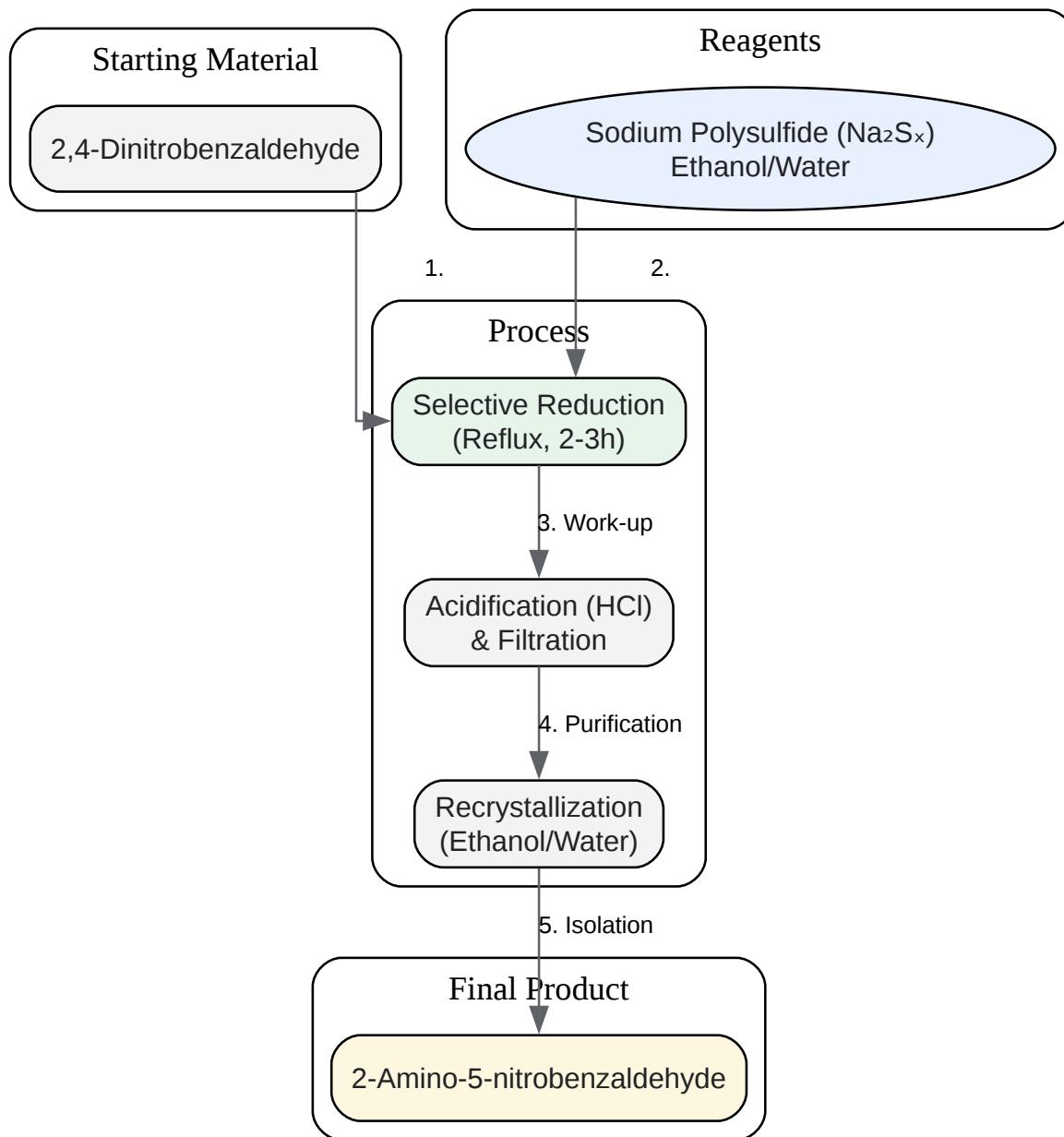
- Hydrochloric acid (HCl)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

- Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and sulfur powder (1.1 equivalents) in a 1:1 mixture of ethanol and water. Heat the mixture gently with stirring until all solids dissolve, forming a dark reddish-brown solution of sodium polysulfide (Na_2S_x).
- Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dinitrobenzaldehyde (1.0 equivalent) in ethanol. Heat the solution to a gentle reflux (approximately 70-75°C).
- Addition of Reducing Agent: Add the prepared sodium polysulfide solution dropwise to the refluxing solution of 2,4-dinitrobenzaldehyde over 1-2 hours. The color of the reaction mixture will change significantly.
- Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and filter to remove any precipitated sulfur.
 - Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.
 - Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of ~6-7. The product will precipitate as a solid.
 - Collect the solid product by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with cold water to remove inorganic salts.
- Purification: Dry the crude product in a desiccator. If necessary, further purify by recrystallization from an ethanol/water mixture to yield **2-Amino-5-nitrobenzaldehyde** as a

yellow-orange solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Amino-5-nitrobenzaldehyde**.

Spectroscopic Analysis and Characterization

Confirming the structure and purity of the synthesized **2-Amino-5-nitrobenzaldehyde** is critical. The following data are representative of what is expected from standard analytical techniques.

Technique	Expected Observations
¹ H NMR (400 MHz, DMSO-d ₆)	δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton between the nitro and amino groups. δ ~7.5-7.7 ppm (br s, 2H): Amine protons (-NH ₂). δ ~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group.
¹³ C NMR (100 MHz, DMSO-d ₆)	δ ~190 ppm: Aldehyde carbonyl carbon. δ ~150-155 ppm: Aromatic carbon attached to the amino group. δ ~140-145 ppm: Aromatic carbon attached to the nitro group. δ ~125-135 ppm: Aromatic carbons. δ ~115-120 ppm: Aromatic carbon attached to the aldehyde group.
FTIR (ATR, cm ⁻¹)	3400-3200 cm ⁻¹ : N-H stretching (primary amine).2850-2750 cm ⁻¹ : C-H stretching of the aldehyde.1700-1680 cm ⁻¹ : C=O stretching of the aldehyde.1550-1475 cm ⁻¹ & 1350-1300 cm ⁻¹ : Asymmetric and symmetric N-O stretching of the nitro group.
Mass Spectrometry (EI)	m/z 166: [M] ⁺ (Molecular Ion).m/z 136: [M - NO] ⁺ .m/z 120: [M - NO ₂] ⁺ .

Key Reactions and Applications

The synthetic utility of **2-Amino-5-nitrobenzaldehyde** is primarily demonstrated in the construction of heterocyclic systems.

The Friedländer Synthesis of Quinolines

This is the most significant application, providing an efficient route to highly substituted quinolines. The reaction proceeds via an acid- or base-catalyzed condensation between the **2-amino-5-nitrobenzaldehyde** and a compound containing an α -methylene ketone, followed by a cyclodehydration.[1][3]

The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of pharmaceuticals with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10] The use of **2-Amino-5-nitrobenzaldehyde** allows for the introduction of a nitro group onto the quinoline core, which can be further functionalized.

Experimental Protocol: Synthesis of 6-Nitro-2-methylquinoline

Materials:

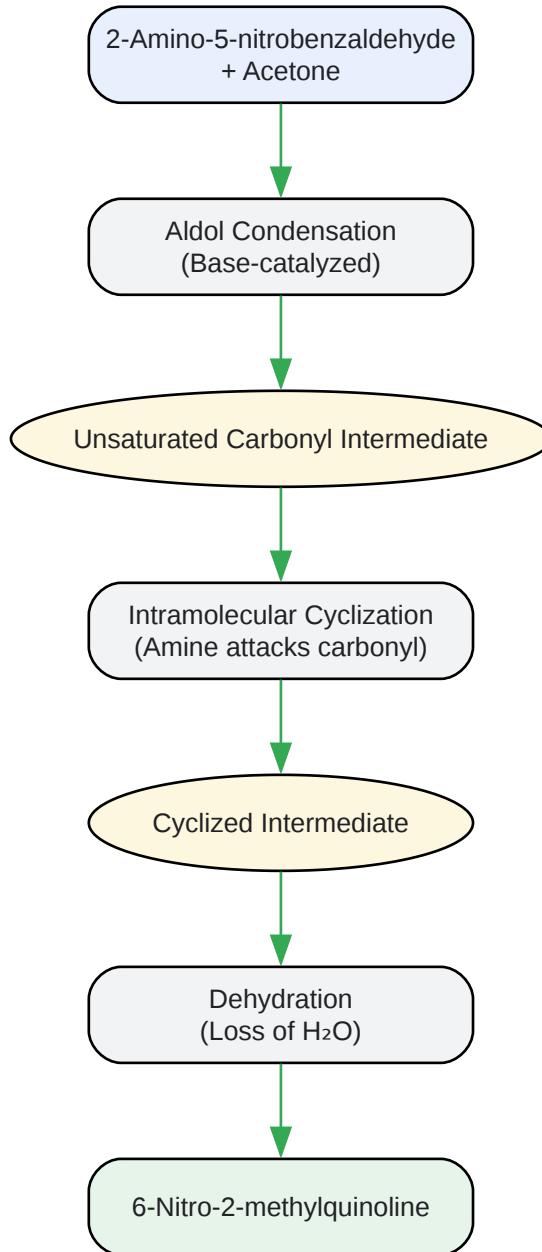
- **2-Amino-5-nitrobenzaldehyde**
- Acetone (serves as both reactant and solvent)
- Potassium hydroxide (KOH) or another suitable base
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **2-Amino-5-nitrobenzaldehyde** (1.0 equivalent) in a mixture of acetone and ethanol.
- Base Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1-0.2 equivalents) to the solution.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction is typically complete within a few hours. Monitor by TLC.
- Isolation:
 - Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).

- Remove the solvent under reduced pressure.
- The resulting crude solid can be purified by recrystallization from ethanol to yield the desired 6-Nitro-2-methylquinoline.

Friedländer Synthesis Mechanism Diagram



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Caption: Mechanism of the Friedländer synthesis of a nitro-quinoline.

Conclusion and Future Outlook

2-Amino-5-nitrobenzaldehyde stands as a testament to the enabling power of versatile chemical intermediates. Its value extends far beyond its simple structure, providing a reliable and efficient entry point into the synthesis of complex, functionalized quinoline derivatives. The continued importance of the quinoline scaffold in drug discovery ensures that this building block will remain highly relevant. Future research may focus on developing greener synthetic routes to **2-Amino-5-nitrobenzaldehyde** and expanding its use in the synthesis of novel polycyclic and heterocyclic systems for applications in materials science and medicinal chemistry.

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